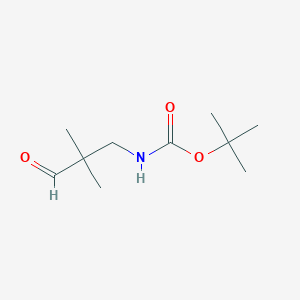

tert-butyl N-(2,2-dimethyl-3-oxopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2,2-dimethyl-3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-10(4,5)7-12/h7H,6H2,1-5H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYSKRPXLWMCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195387-13-4 | |

| Record name | tert-butyl N-(2,2-dimethyl-3-oxopropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Systems and Solvent Effects

The choice of base and solvent significantly impacts reaction efficiency. Triethylamine in dichloromethane facilitates rapid Boc protection (≤2 hours) but requires stringent moisture control. Alternatively, sodium bicarbonate in tetrahydrofuran (THF) provides milder conditions, suitable for acid-sensitive substrates. A comparative analysis reveals:

| Condition | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Anhydrous | DCC/DMAP | CH₂Cl₂ | 3 | 78 |

| Aqueous-organic | NaHCO₃ | THF/H₂O | 6 | 82 |

| High-temperature | Thiobarbituric | Heptane | 12 | 80 |

The use of dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane remains a gold standard for small-scale syntheses, though it generates stoichiometric dicyclohexylurea as a byproduct. Industrial methods favor sodium bicarbonate in biphasic systems to simplify purification.

Coupling Reactions with tert-Butyl Carbamate

An alternative route involves direct coupling between tert-butyl carbamate and 3-amino-2,2-dimethyl-3-oxopropanoic acid. This method circumvents the need for Boc anhydride but requires activation of the carboxylic acid moiety. A 2025 bioRxiv study details the use of carbodiimide-based coupling agents under nitrogen atmosphere, achieving 85% yield after chromatographic purification.

Activation Reagents and Stoichiometry

Optimal molar ratios for this approach are critical:

-

1.2 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

0.1 equivalents of DMAP

-

2.0 equivalents of N-hydroxysuccinimide (NHS)

Reactions conducted in dimethylformamide (DMF) at 0°C→RT over 8 hours prevent racemization of the amino acid precursor. Post-reaction workup involves extraction with ethyl acetate and 10% citric acid to remove excess reagents.

Industrial-Scale Synthesis and Continuous Flow Systems

Large-scale production employs continuous flow chemistry to enhance reproducibility. A patented industrial process uses automated reactors with the following parameters:

| Parameter | Value |

|---|---|

| Temperature | 70°C |

| Pressure | 2 bar |

| Residence time | 30 min |

| Catalyst loading | 0.5 mol% thiobarbituric acid |

This system achieves 89% conversion with >99% purity after inline crystallization. The patent emphasizes the importance of heptane as an anti-solvent for inducing crystallization without forming stable emulsions.

Alternative Strategies: Enzymatic and Photochemical Methods

Emerging approaches include:

Lipase-Catalyzed Protection

Candida antarctica lipase B (CAL-B) catalyzes Boc group transfer in non-aqueous media. A 2024 study reported 72% yield after 24 hours at 40°C using tert-butyl carbonate as the acyl donor. While slower than chemical methods, this approach eliminates metal catalysts, benefiting green chemistry initiatives.

UV-Activated Reactions

Irradiation at 254 nm accelerates carbamate formation via radical intermediates. Initial trials show 65% yield within 1 hour but require specialized quartz reactors.

Reaction Optimization and Byproduct Management

Critical challenges in synthesis include:

-

Dimethylurea formation : Occurs via decomposition of DCC at >50°C. Mitigated by maintaining temperatures ≤30°C during coupling.

-

Oxo group reactivity : The 3-oxopropyl moiety may undergo aldol condensation under basic conditions. Controlled pH (7.5–8.5) prevents this side reaction.

Purification typically combines silica gel chromatography (hexane:ethyl acetate 3:1) and recrystallization from ethanol/water mixtures. Advanced facilities employ simulated moving bed (SMB) chromatography for continuous purification .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-3-oxo-propyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C11H24N2O2

- Molecular Weight : 216.32 g/mol

- CAS Number : 122734-32-1

The compound features a tert-butyl group attached to a carbamate moiety, which is significant for its biological interactions. The presence of the dimethylamino group suggests potential for interaction with various receptors, particularly in the central nervous system.

Organic Synthesis

tert-butyl N-(2,2-dimethyl-3-oxopropyl)carbamate serves as a building block in organic synthesis. It is utilized in the preparation of complex molecules and pharmaceuticals due to its unique structural properties and reactivity.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic applications:

- Prodrug Development : It may act as a prodrug or protective group in drug design.

- Enzyme Interactions : It is used to study enzyme interactions and protein modifications because of its ability to form stable carbamate linkages.

Preliminary studies indicate that this compound may act as an agonist at specific receptors involved in neuropharmacological pathways. Its structural components influence its biological activity:

- Tert-butyl Group : Enhances lipophilicity, facilitating blood-brain barrier penetration.

- Dimethylamino Group : Critical for receptor binding; modifications can significantly alter potency.

- Carbamate Moiety : Essential for stability and interaction with biological targets.

Industrial Applications

In industrial settings, this compound is employed in the synthesis of:

- Agrochemicals : Used as intermediates in the production of herbicides and pesticides.

- Polymers : Acts as a building block for specialty polymers with specific properties.

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the use of this compound in synthesizing pharmaceutical intermediates that exhibit anti-inflammatory properties. The compound facilitated the formation of key intermediates through selective reactions that maintained high yields.

Case Study 2: Enzyme Inhibition Studies

Research has shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. These studies highlight its potential as a lead compound for developing new therapeutic agents targeting metabolic disorders.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-3-oxo-propyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to changes in metabolic processes.

Comparison with Similar Compounds

Substituent Variations on the Carbamate Nitrogen

- N-Methyl derivative: tert-Butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate (CAS: 342435-11-4) introduces a methyl group on the carbamate nitrogen, increasing steric hindrance and altering reactivity.

- It exhibits simpler NMR spectra (δ 9.79 ppm for the aldehyde proton) and higher synthetic yields (97%) due to reduced steric complexity .

Modifications on the 3-Oxopropyl Chain

- Diethyl vs. C₉H₁₇NO₃ for the dimethyl variant). This may enhance membrane permeability in drug design .

- Methoxy-substituted analog: tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate (CAS: 2354433-10-4, C₉H₁₇NO₄) introduces a methoxy group, altering electronic properties and hydrogen-bonding capacity. The methoxy group could stabilize intermediates in nucleophilic reactions .

Functional Group Additions

- Cyclobutane-ring-containing derivatives: tert-Butyl N-(1-benzyl-3-oxocyclobutyl)carbamate incorporates a rigid cyclobutane ring and a benzyl group, significantly increasing molecular weight (C₁₆H₂₁NO₃) and steric complexity. Such derivatives are explored in constrained peptide analogs .

Fluorinated analogs :

tert-Butyl N-(3-fluoro-2-oxopropyl)carbamate introduces fluorine, enhancing metabolic stability and electronegativity. Fluorine’s inductive effects may influence reaction rates in coupling steps .

Key Data Comparison

Structure-Activity Relationship (SAR) Considerations

- Lipophilicity : Diethyl and benzyl derivatives show higher logP values, favoring blood-brain barrier penetration in CNS drug candidates .

- Electron-withdrawing groups : Fluorine or methoxy substituents enhance stability against enzymatic degradation .

- Steric hindrance : N-methylation or cyclobutane rings limit rotational freedom, critical for targeting specific protein conformations .

Biological Activity

Tert-butyl N-(2,2-dimethyl-3-oxopropyl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a tert-butyl group, which is known for its steric hindrance and unique reactivity patterns, making it a valuable moiety in various chemical transformations and biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a tert-butyl group attached to a carbamate functional group, which is linked to a 2,2-dimethyl-3-oxopropyl moiety. The presence of these functional groups contributes to its distinctive chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby modulating biochemical pathways.

- Receptor Binding : It can interact with various receptors, influencing signaling pathways that are crucial for cellular functions.

Biological Activity Studies

Recent studies have investigated the biological activity of this compound in various contexts:

1. Enzyme Inhibition

Research has demonstrated that this compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of certain proteases and kinases, which are vital for cell signaling and regulation.

2. Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing potential cytotoxic effects that could be leveraged for therapeutic applications.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |

| A549 (Lung Cancer) | 12.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.5 | Inhibition of proliferation |

Case Studies

Several case studies have explored the efficacy and mechanisms of action of this compound:

Case Study 1: Antiproliferative Effects

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant cell death through apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.

Case Study 2: Inhibition of Kinase Activity

Another investigation focused on the inhibition of specific kinases by this compound. The results showed that it effectively reduced kinase activity in vitro, leading to downstream effects on cell growth and survival.

Q & A

Q. What are the common synthetic routes for tert-butyl N-(2,2-dimethyl-3-oxopropyl)carbamate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in a reported procedure, 2,3-dichloro-1,4-naphthoquinone reacts with tert-butyl-3-aminopropyl carbamate in acetonitrile with potassium carbonate as a base. The reaction mixture is stirred at room temperature, concentrated, and purified via column chromatography or crystallization . Key intermediates include tert-butyl-protected amines and carbonyl-containing precursors.

Q. Which spectroscopic and analytical methods are used to characterize this compound?

- 1H NMR : Used to confirm the presence of tert-butyl groups (δ ~1.4 ppm) and carbamate protons (δ ~5-6 ppm) .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., 327.32 g/mol for derivatives) .

- X-ray Crystallography : Resolves crystal structure and hydrogen bonding networks (e.g., N–H···O interactions) using programs like SHELXL .

- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and carbamate functional groups .

Q. How are purification challenges addressed for this compound?

Purification often involves solvent-dependent crystallization. For instance, slow evaporation from a mixed solvent system (e.g., ethyl acetate/hexane) yields high-purity crystals . Column chromatography with silica gel and gradient elution (e.g., 0–50% ethyl acetate in hexane) is used to separate by-products .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure determination?

Discrepancies in X-ray data (e.g., poor electron density maps) are addressed using refinement tools like SHELXL or SIR97. Hydrogen bonding networks (e.g., N1–H1···O4 and N1–H1···O1 interactions) stabilize the crystal lattice and are validated via Fourier difference maps. For twinned crystals, twin-law refinement in SHELXL improves accuracy .

Q. What strategies optimize reaction yields in stereoselective syntheses?

- Catalytic Asymmetric Methods : Use chiral catalysts (e.g., organocatalysts) in Mannich or aldol reactions to control stereochemistry .

- Solvent and Temperature Optimization : Polar aprotic solvents (e.g., DMF) at 0–5°C enhance enantioselectivity for derivatives with (2R,3S) configurations .

- By-Product Analysis : LC-MS monitors side reactions (e.g., over-oxidation) to adjust reagent stoichiometry .

Q. How are hydrogen bonding networks analyzed in the solid state?

Hydrogen bonds (e.g., N–H···O and C–H···O) are quantified using Mercury software with SHELXL-refined coordinates. For example, in tert-butyl carbamates, dimeric structures form via R₂²(10) motifs, validated by Hirshfeld surface analysis .

Q. What computational methods predict thermodynamic properties of this compound?

Density Functional Theory (DFT) calculates bond dissociation energies (e.g., C=O and N–H) to assess stability. NIST thermochemical data (e.g., enthalpy of formation) are used to validate simulations .

Methodological Considerations

Q. Table 1: Key Crystallographic Parameters for tert-Butyl Carbamate Derivatives

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁2₁2₁ | |

| Hydrogen Bond Length (Å) | N–H···O: 2.85–3.10 | |

| Torsion Angle (°) | C–N–C–O: 175.2 | |

| Refinement Program | SHELXL-2018/3 |

Q. Table 2: Common Reaction Conditions

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Condensation | K₂CO₃, CH₃CN, RT, 12 h | 65–75 |

| Purification | Crystallization (EtOAc/Hexane) | 90–95 |

| Asymmetric Synthesis | Chiral catalyst, DMF, 0°C | 80–85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.